

Refametinib CYP3A4 inhibitor drug interactions

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Compound Focus: Refametinib

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Key Drug Interaction & Pharmacokinetics Data

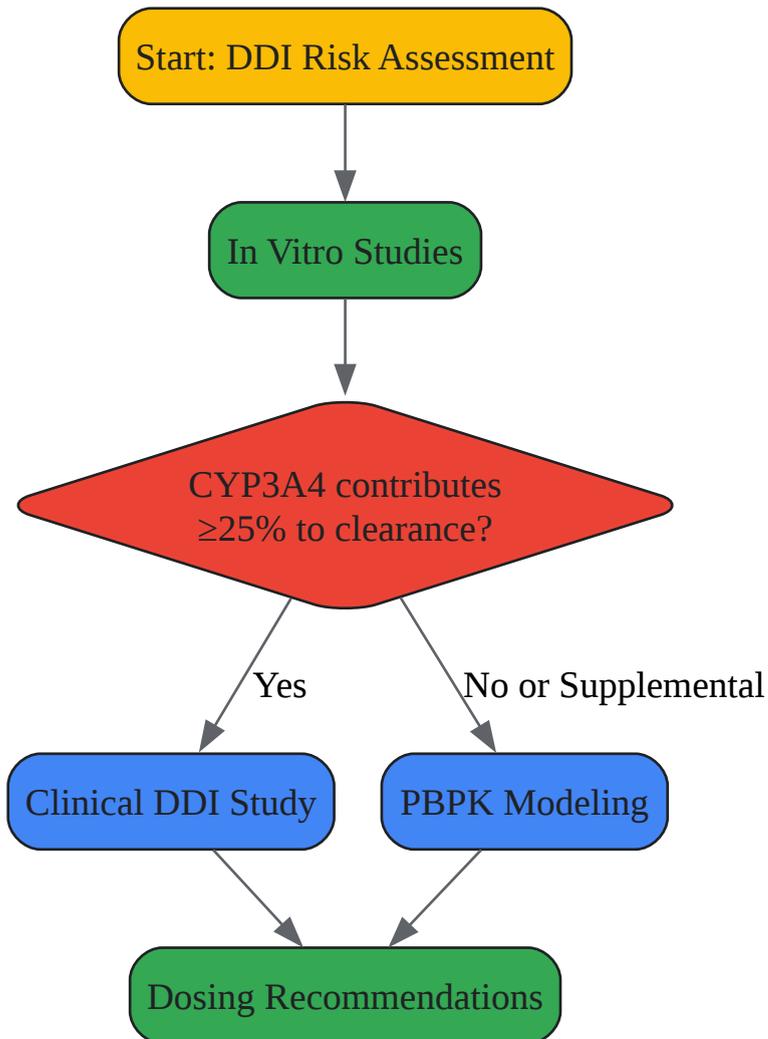
The table below summarizes the core information on **Refametinib**'s interaction with CYP3A4 inhibitors.

Aspect	Details	Source / Context
Primary Metabolic Enzyme	Cytochrome P450 3A4 (CYP3A4)	Preclinical data and pharmacological review [1]
Interaction with CYP3A4 Inhibitors	Theoretical increase in Refametinib activity when used with strong CYP3A4 inhibitors (e.g., ketoconazole) due to decreased degradation [1].	A phase I trial was designed to assess this pharmacokinetic interaction [1].

| **Pharmacokinetic Profile (at MTD with Sorafenib)** | **Half-life:** ~16 hours [2]. **Absorption:** Readily absorbed after oral administration [2]. **Accumulation:** Less than 2-fold after multiple dosing [2]. | Data from a phase I study of **Refametinib** in combination with sorafenib [2]. |

Experimental Protocols for DDI Investigation

For researchers, the evaluation of this interaction involves a structured workflow. The following diagram outlines the key stages in a DDI assessment program for **Refametinib**:



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Detailed Methodologies

• In Vitro Metabolism Studies

- **Purpose:** To initially characterize whether **Refametinib** is a substrate for CYP3A4 and to estimate the fraction of its total clearance mediated by this enzyme [3].
- **Guidance:** According to ICH M12, if an enzyme like CYP3A4 is estimated to account for $\geq 25\%$ of the total elimination of an investigational drug, a clinical DDI study is generally required [3].

- **Clinical DDI Study Design**

- **Objective:** To quantify the change in **Refametinib** exposure when co-administered with a strong CYP3A4 inhibitor.
- **Recommended Design:** A **randomized crossover study** or a **sequential design** in healthy volunteers or patients [3].
- **Protocol Outline:**
 - **Arm A:** Administer **Refametinib** alone.
 - **Arm B:** Administer **Refametinib** with a strong CYP3A4 inhibitor (e.g., Itraconazole, Ketoconazole).
 - **Key Endpoints:** Compare the **Area Under the Curve (AUC)** and **maximum concentration (Cmax)** of **Refametinib** between the two arms. An AUC increase of 2-5-fold or more would be considered clinically significant [3] [4].

- **Physiologically Based Pharmacokinetic (PBPK) Modeling**

- **Purpose:** To predict the magnitude of DDIs prior to or in lieu of a dedicated clinical trial, and to simulate scenarios with inhibitors of different strengths (strong, moderate, weak) [3] [4].
- **Workflow:** The model is built using in vitro parameters and validated against clinical data. Once verified, it can simulate interactions with various concomitant medications [4].

Key Considerations for Researchers

- **Clinical Monitoring:** If **Refametinib** is co-administered with a strong or moderate CYP3A4 inhibitor, clinical monitoring for signs of increased adverse events (like rash and diarrhea) is essential, and dose adjustment may be required [1] [4].
- **Perpetrator Potential:** A complete DDI profile for **Refametinib** should also assess its potential to act as a "perpetrator"—inhibiting or inducing enzymes/transporters and affecting other drugs [3].
- **Real-World Impact:** For drugs with similar metabolism, high-grade DDIs have been significantly associated with reduced overall survival and progression-free survival in oncology, highlighting the importance of this work [5].

I hope this technical summary provides a solid foundation for your research and development activities.

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References

1. Refametinib - an overview | ScienceDirect Topics [sciencedirect.com]
2. A Phase I Study of the Safety, Pharmacokinetics ... [pmc.ncbi.nlm.nih.gov]
3. Navigating Drug–Drug Interactions in Clinical ... [pmc.ncbi.nlm.nih.gov]
4. Physiologically Based Pharmacokinetic (PBPK) Modeling ... [sciencedirect.com]
5. Impact of Drug–Drug Interactions on Clinical Outcomes in ... [pmc.ncbi.nlm.nih.gov]

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